(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride
Overview
Description
(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxy group and an aminium chloride group attached to an indene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Amination: The aminium group is introduced via an amination reaction, which can be carried out using amine precursors and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is essential to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Scientific Research Applications
(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aminium chloride group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness
(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride is unique due to its specific stereochemistry and the presence of both hydroxy and aminium chloride groups. This combination of functional groups and stereochemistry imparts distinct reactivity and interaction profiles, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-VTLYIQCISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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